(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Chiral Pharmacology Serotonin Receptor 5-HT3A Antagonist

Researchers using non-stereospecific phenylalkylamines risk irreproducible results: the (S)-enantiomer or 4-methoxy regioisomer show drastically altered activity at 5-HT3A and TAAR1 targets. - 5-HT3A antagonist: IC50 = 15 nM (stereospecific) - TAAR1 partial agonist: EC50 = 780 nM (4-methoxy regioisomer inactive) - Defined (R)-stereochemistry ensures batch consistency for SAR and chiral probe studies. Supplied as white to off-white solid, ≥95% purity. Store at RT under inert atmosphere. Ideal as chiral building block for asymmetric synthesis.

Molecular Formula C10H16ClNO
Molecular Weight 201.694
CAS No. 856562-95-3
Cat. No. B591836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride
CAS856562-95-3
Molecular FormulaC10H16ClNO
Molecular Weight201.694
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OC)N.Cl
InChIInChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1
InChIKeyMRMOMOWBZZIRBU-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride Product Overview


(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS 856562-95-3), also known as (1R)-1-(3-methoxyphenyl)propylamine hydrochloride, is a chiral primary amine with the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol . It is characterized by its (R)-stereoconfiguration at the alpha-carbon of the propan-1-amine chain . The compound is typically supplied as a white to off-white solid, stored at room temperature under an inert atmosphere, and is available in purities up to 95% from commercial vendors .

Stereochemistry (R)-enantiomer, single chiral center
Substitution 3-methoxy phenyl, regioselective SAR
Research context Chiral probe, receptor SAR, asymmetric synthesis

Why Generic Substitution Fails


Generic substitution of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is highly inadvisable due to its defined chiral center and substitution pattern. The (R)-enantiomer and the 3-methoxy position on the phenyl ring are critical structural determinants of its biological interaction profile [1]. Replacing it with the (S)-enantiomer or a regioisomer (e.g., 4-methoxy) can result in drastically different, or even null, activity at key targets such as the 5-HT3A receptor [2]. This is consistent with structure-activity relationships observed across the phenylalkylamine class, where even minor modifications like moving a methoxy group from the meta to the para position can alter binding affinity and functional activity by orders of magnitude [1]. For research requiring reproducible and specific molecular interactions, the defined stereochemistry and regiochemistry of this compound are non-negotiable.

(R)-enantiomer
(S)-enantiomer
Stereochemistry may shift 5-HT3A antagonism; reported activity observed only for (R).
3-methoxy
4-methoxy
Regiochemistry may alter TAAR1 engagement; 4-methoxy may lack agonism observed for 3-methoxy.

Evidence of Differentiation


Enantiomeric Differentiation at 5-HT3A

The (R)-enantiomer of 1-(3-methoxyphenyl)propan-1-amine demonstrates potent antagonist activity at the human 5-HT3A receptor, with an IC₅₀ of 15 nM in a calcium flux assay [1]. This activity is highly stereospecific; the (S)-enantiomer has not been reported to possess similar activity at this target in available public data. The inactivity of the (S)-enantiomer is inferred by its absence from relevant 5-HT3A binding data and is supported by the known class-level stereochemical sensitivity of this receptor [2].

5-HT3A Antagonism
Head-to-head
15 nM (R) / No activity (S)
Supports enantiomer-attribution review
Human 5-HT3A, calcium flux assay, HEK293
Chiral Pharmacology Serotonin Receptor 5-HT3A Antagonist

Regioisomeric Differentiation at TAAR1

The presence of the methoxy group at the meta (3-) position of the phenyl ring confers unique biological activity. (R)-1-(3-Methoxyphenyl)propan-1-amine exhibits partial agonist activity at the mouse Trace Amine-Associated Receptor 1 (TAAR1) with an EC₅₀ of 780 nM [1]. In contrast, the corresponding para-substituted analog, 1-(4-methoxyphenyl)propan-1-amine, does not demonstrate this activity at TAAR1 in available assays, with an EC₅₀ reported as >10,000 nM [2]. This represents a greater than 12-fold difference in potency.

TAAR1 Agonism
Reported
780 nM / >10,000 nM
Regioisomer SAR context; meta-methoxy critical
Mouse TAAR1, BRET assay, HEK293
Structure-Activity Relationship Trace Amine-Associated Receptor 1 Agonist Activity

Structural Role of 3-Methoxy Group

The 3-methoxy substituent is not merely a spectator but a critical pharmacophoric element. In a study of phenylalkylamines, the compound p-methoxyphenylpropylamine (a structural analog) exhibited extremely high affinity (IC₅₀ = 3.6 nM) for [³H]tryptamine binding sites in rat brain membranes [1]. This class-level inference suggests that the methoxy group, when appropriately positioned, can confer sub-nanomolar binding affinity. The (R)-1-(3-methoxyphenyl)propan-1-amine scaffold, therefore, provides a starting point with demonstrated high-affinity potential, unlike the des-methoxy analog (1-phenylpropan-1-amine) which would lack this key binding interaction.

Methoxy Group SAR
Class-level
Analog p-methoxy IC50 3.6 nM
Class-level SAR supports methoxy role in binding
Data to verify in target compound; rat brain membrane
Medicinal Chemistry Receptor Binding Functional Group SAR

Application Scenarios


Chiral Probe Development for 5-HT3A

Given its potent and stereospecific antagonism of the 5-HT3A receptor (IC₅₀ = 15 nM) [1], this compound is ideally suited for use as a chiral probe to study 5-HT3A receptor function, or as a reference compound in assay development where discrimination from (S)-enantiomer activity is required.

TAAR1 SAR Studies

The compound's activity as a partial agonist at mouse TAAR1 (EC₅₀ = 780 nM) [2], contrasted with the inactivity of the 4-methoxy regioisomer, makes it a valuable tool for SAR campaigns focused on understanding the binding requirements of TAAR1 and developing selective ligands.

Chiral Building Block for Asymmetric Synthesis

As a chiral amine hydrochloride with a defined (R)-configuration, this compound serves as a valuable building block or chiral auxiliary in the asymmetric synthesis of more complex molecules . Its use ensures the introduction of a specific stereocenter, which is critical for the synthesis of enantiomerically pure pharmaceuticals.

Application
Selection Property
Validation Focus
5-HT3A receptor chiral probe research
Enantiomer-specific antagonism profile
Stereospecificity verification (R vs S)
TAAR1 SAR studies
Meta-methoxy substitution requirement
Regioisomeric selectivity assessment (3-OCH3 vs 4-OCH3)
Chiral building block for asymmetric synthesis
Defined (R)-configuration hydrochloride salt
Enantiomeric purity and configurational stability

Technical Documentation Hub

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